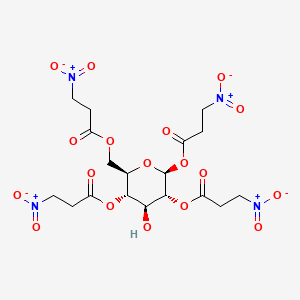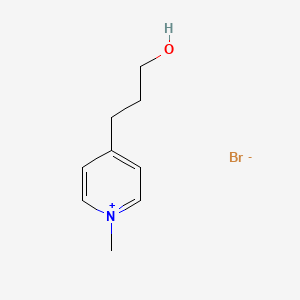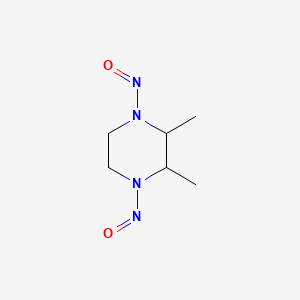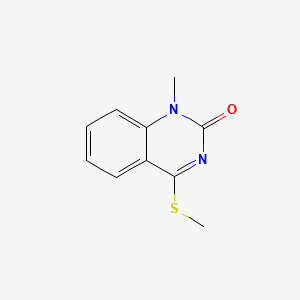![molecular formula C8H13N B561239 7-Azatricyclo[4.3.0.02,5]nonane(9CI) CAS No. 102958-70-3](/img/structure/B561239.png)
7-Azatricyclo[4.3.0.02,5]nonane(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azatricyclo[4.3.0.02,5]nonane(9CI): is a heterocyclic compound with a unique tricyclic structure It is characterized by the presence of a nitrogen atom within its ring system, which contributes to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azatricyclo[4.3.0.02,5]nonane(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a nitrogen-containing precursor, which undergoes cyclization through a series of steps involving heating and the use of catalysts. The reaction conditions often require precise temperature control and the presence of specific reagents to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of 7-Azatricyclo[4.3.0.02,5]nonane(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Azatricyclo[4.3.0.02,5]nonane(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Azatricyclo[4.3.0.02,5]nonane(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its nitrogen-containing structure allows it to form hydrogen bonds and other interactions with proteins and nucleic acids.
Medicine: In medicine, 7-Azatricyclo[4.3.0.02,5]nonane(9CI) is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of 7-Azatricyclo[4.3.0.02,5]nonane(9CI) involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The nitrogen atom in its structure allows it to form specific interactions with these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied.
Comparaison Avec Des Composés Similaires
- 3-Azatricyclo[4.2.1.0~2,5~]nonane
- 7-Azabicyclo[4.3.0]nonane
- 7-Azatricyclo[4.3.0.0~2,6~]nonane
Comparison: Compared to similar compounds, 7-Azatricyclo[4.3.0.02,5]nonane(9CI) is unique due to its specific tricyclic structure and the position of the nitrogen atom within the ring system. This structural difference can lead to variations in chemical reactivity, biological activity, and potential applications. For example, the presence of the nitrogen atom in a different position may alter the compound’s ability to interact with biological targets, making it more or less effective in certain applications.
Propriétés
Numéro CAS |
102958-70-3 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.199 |
InChI |
InChI=1S/C8H13N/c1-2-6-5(1)7-3-4-9-8(6)7/h5-9H,1-4H2 |
Clé InChI |
BFQNQSGCJNTJNV-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3C2NCC3 |
Synonymes |
7-Azatricyclo[4.3.0.02,5]nonane(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)


![(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B561161.png)

![[(2R)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxypropyl] pentacosanoate](/img/structure/B561168.png)



![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(4E)-6-hydroxy-6-methylhepta-1,4-dien-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561176.png)
![4-[[(E)-1-[[2-chloro-4-[3-chloro-4-[[(E)-3-hydroxy-2-(4-sulfoanilino)but-2-enoyl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-1-oxobut-2-en-2-yl]amino]benzenesulfonic acid](/img/structure/B561178.png)

